molecular formula C14H14ClNO B13349303 (2-Chlorophenyl)(4-methoxyphenyl)methanamine

(2-Chlorophenyl)(4-methoxyphenyl)methanamine

Cat. No.: B13349303
M. Wt: 247.72 g/mol
InChI Key: IWQAYKYHXYULQM-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H14ClNO It is a derivative of methanamine, where the hydrogen atoms are substituted by a 2-chlorophenyl and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chlorophenyl)(4-methoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)(4-methoxyphenyl)methanamine is unique due to the presence of both the 2-chlorophenyl and 4-methoxyphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(2-chlorophenyl)-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H14ClNO/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14H,16H2,1H3

InChI Key

IWQAYKYHXYULQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N

Origin of Product

United States

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